MurF-IN-1

MurF ligase IC50 antibacterial target validation

MurF-IN-1 (Compound 7, CAS 303790-97-8) is a selective S. pneumoniae MurF inhibitor (pIC50 5.19, IC50 ≈6.4 μM) with a unique naphthalenol-azepane scaffold. Unlike weaker flavonoid or peptide inhibitors, MurF-IN-1 provides 10- to 40-fold greater potency, ensuring clear differentiation of true hits in biochemical screening. It is ideally deployed as a reference inhibitor for MurF enzymatic assays and target engagement studies. Researchers investigating peptidoglycan biosynthesis can rely on MurF-IN-1 as a robust positive control, backed by vendor-reported antibacterial disruption of cell wall assembly. For procurement, ensure ≥98% purity to guarantee reproducible results.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
Cat. No. B2362612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurF-IN-1
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C17H21NO/c19-17-10-9-14-7-3-4-8-15(14)16(17)13-18-11-5-1-2-6-12-18/h3-4,7-10,19H,1-2,5-6,11-13H2
InChIKeySATCUIIDAFFSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





MurF-IN-1: A Selective S. pneumoniae MurF Ligase Inhibitor with pIC50 5.19


MurF-IN-1 (Compound 7, CAS 303790-97-8) is a small molecule inhibitor of the bacterial peptidoglycan biosynthesis enzyme MurF (UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase), an ATP-dependent ligase essential for cell wall assembly in both Gram-positive and Gram-negative bacteria . As a selective inhibitor of Streptococcus pneumoniae MurF, MurF-IN-1 exhibits a pIC50 value of 5.19 (equivalent to an IC50 of approximately 6.4 μM) in biochemical assays, and is described as an antibacterial agent that disrupts cell wall assembly by interfering with peptidoglycan synthesis [1]. The compound, also designated 1-(azepan-1-ylmethyl)naphthalen-2-ol, is available from multiple research vendors for experimental use.

Why MurF-IN-1 Cannot Be Replaced by Other MurF Inhibitors: A Procurement Guide


Substituting MurF-IN-1 with another MurF inhibitor is inadvisable due to the extreme variability in potency, antibacterial activity profiles, and species selectivity across this enzyme class. For instance, nanomolar MurF inhibitors (IC50 = 22–70 nM) reported in 2003 failed to exhibit any measurable antibacterial activity [1], while the 4-phenylpiperidine derivative 4-PP demonstrated antibacterial efficacy (MIC = 8 μg/mL against permeable E. coli) but with a different chemotype and mechanism of cell wall disruption [2]. MurF-IN-1 occupies a distinct position in this spectrum: it combines low-micromolar biochemical potency against S. pneumoniae MurF (pIC50 = 5.19) with a vendor-reported antibacterial effect . However, the absence of published MIC data for MurF-IN-1—a critical gap in the evidence base—means that any substitution based solely on biochemical IC50 comparisons could lead to undetected failures in whole-cell assays. Furthermore, many MurF inhibitors such as flavonoids (IC50 = 92–143 μM) and peptide MurFp1 (IC50 = 250 μM) are orders of magnitude less potent [3][4], while others like the cyanothiophene series show species-dependent inhibition of E. coli, S. aureus, and S. pneumoniae MurF [5]. The specific S. pneumoniae target profile of MurF-IN-1, combined with its distinct naphthalenol-azepane scaffold, makes generic substitution scientifically untenable without head-to-head validation.

MurF-IN-1 vs. Comparator MurF Inhibitors: Quantitative Evidence for Scientific Selection


Biochemical Potency: MurF-IN-1 Exhibits 10- to 40-Fold Greater MurF Inhibition Compared to Flavonoid and Peptide Inhibitors

MurF-IN-1 inhibits S. pneumoniae MurF with a pIC50 of 5.19 (IC50 ≈ 6.4 μM) . In comparison, the recently identified flavonoid MurF inhibitors quercitrin, myricetin, and (–)-epicatechin exhibit IC50 values of 143 μM, 139 μM, and 92 μM, respectively, against the same enzyme [1]. Similarly, the phage display-derived peptide inhibitor MurFp1 shows an IC50 of 250 μM against P. aeruginosa MurF [2].

MurF ligase IC50 antibacterial target validation

Comparative Potency Against Virtual Screening Hits: MurF-IN-1 Outperforms Early MurF Inhibitor NSC 209931 by ~10-Fold

MurF-IN-1 displays a pIC50 of 5.19 (IC50 ≈ 6.4 μM) against S. pneumoniae MurF . This compares favorably to NSC 209931, a MurF inhibitor identified via virtual screening, which exhibits an IC50 of 63 μM against E. coli MurF [1]. Another virtual screening hit reported a single novel MurF inhibitor with IC50 = 63 μM [2].

virtual screening IC50 MurF

Limitation: MurF-IN-1 Lacks Published Antibacterial MIC Data, Unlike 4-PP and NSC 209931

MurF-IN-1 is described by vendors as an 'antibacterial agent' that disrupts cell wall assembly . However, no published minimum inhibitory concentration (MIC) values against any bacterial strain are currently available. In contrast, the MurF inhibitor 4-PP (a 4-phenylpiperidine derivative) exhibits an MIC of 8 μg/mL against permeable E. coli and causes a 5-log10-unit decrease in CFU [1]. Another MurF inhibitor, DQ1, shows an IC50 of 24 μM against MurF and an MIC of 16 μg/mL against S. aureus [2].

MIC antibacterial activity whole-cell assay

Species Selectivity: MurF-IN-1 is Characterized Only Against S. pneumoniae MurF, in Contrast to Multi-Species MurF Inhibitors

MurF-IN-1 has been characterized exclusively against Streptococcus pneumoniae MurF, with a reported pIC50 of 5.19 . No inhibition data against MurF from other pathogens (e.g., E. coli, S. aureus) have been published. This contrasts with cyanothiophene-based MurF inhibitors, which have been evaluated against MurF from S. pneumoniae, E. coli, and S. aureus, revealing species-dependent potency variations [1]. Similarly, the kinase inhibitor set screen identified compounds with activity across MurC, MurD, and MurF from E. coli (IC50 range 32–368 μM) [2].

species selectivity S. pneumoniae MurF

Optimal Research Applications for MurF-IN-1 Based on Quantitative Evidence


Biochemical Screening and Target Validation in S. pneumoniae MurF Assays

MurF-IN-1 is most appropriately deployed as a reference inhibitor in in vitro biochemical assays measuring S. pneumoniae MurF activity. With a pIC50 of 5.19 (IC50 ≈ 6.4 μM), it provides a robust positive control for assay development, high-throughput screening counter-screens, and target engagement studies . Its potency advantage (10- to 40-fold) over flavonoid and peptide MurF inhibitors ensures clear differentiation of true hits from background inhibition [1][2].

Mechanistic Studies of Peptidoglycan Biosynthesis Interruption

Investigators studying the intracellular steps of bacterial cell wall assembly can utilize MurF-IN-1 to probe the MurF-catalyzed addition of D-Ala-D-Ala to UDP-MurNAc-tripeptide. The compound's vendor-reported ability to disrupt peptidoglycan synthesis positions it as a tool for studying downstream effects on muropeptide profiles and cell morphology in S. pneumoniae, analogous to studies performed with 4-PP in E. coli [3].

Comparative Pharmacophore Analysis and Scaffold Hopping

MurF-IN-1 (1-(azepan-1-ylmethyl)naphthalen-2-ol) represents a distinct naphthalenol-azepane chemotype not found among major MurF inhibitor classes such as cyanothiophenes, 8-hydroxyquinolines, or sulfonamides [4][5]. Researchers engaged in scaffold diversification or pharmacophore modeling for MurF inhibitors can employ MurF-IN-1 as a novel starting point for structure-activity relationship studies, particularly given its moderate potency and unique structural features.

Caution: Whole-Cell Antibacterial Studies Require Independent MIC Determination

While MurF-IN-1 is labeled an 'antibacterial agent' , the absence of published MIC values against any bacterial strain means it cannot be reliably used in whole-cell antibacterial assays without preliminary susceptibility testing. Investigators requiring an MurF inhibitor with validated antibacterial activity should instead consider 4-PP (MIC = 8 μg/mL vs. permeable E. coli) [3] or DQ1 (MIC = 16 μg/mL vs. S. aureus) [6] as positive controls, or determine MurF-IN-1 MIC values de novo prior to use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MurF-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.